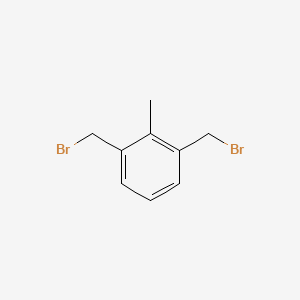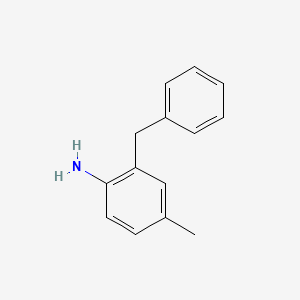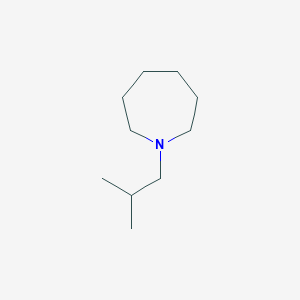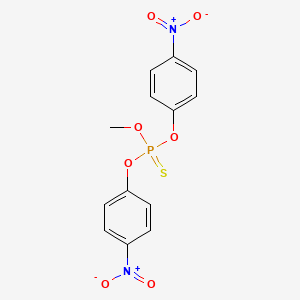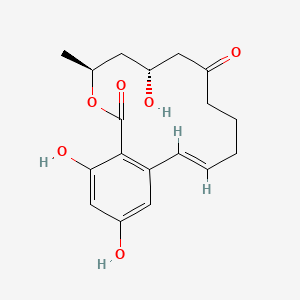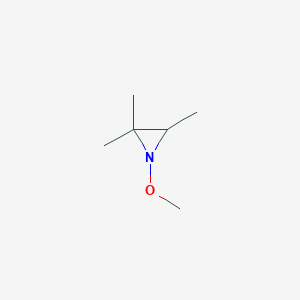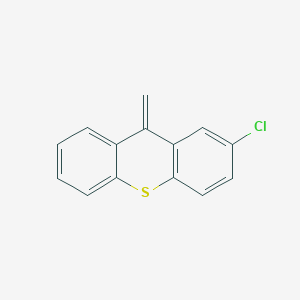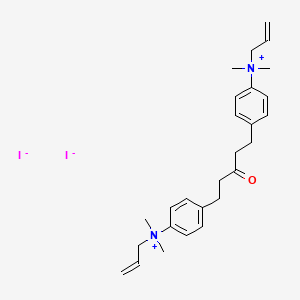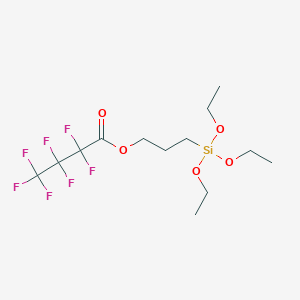
3-(Triethoxysilyl)propyl heptafluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triethoxysilyl)propyl heptafluorobutanoate is an organosilane compound that combines the properties of both silane and fluorinated organic groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications. The presence of the heptafluorobutanoate group imparts unique properties such as hydrophobicity and chemical resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triethoxysilyl)propyl heptafluorobutanoate typically involves the reaction of 3-(Triethoxysilyl)propylamine with heptafluorobutyric anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
3-(Triethoxysilyl)propylamine+Heptafluorobutyric anhydride→3-(Triethoxysilyl)propyl heptafluorobutanoate+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Triethoxysilyl)propyl heptafluorobutanoate can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid environments.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Requires nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
3-(Triethoxysilyl)propyl heptafluorobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and chemical resistance.
Industry: Applied in the production of coatings, adhesives, and sealants to improve durability and resistance to harsh environments.
Wirkmechanismus
The mechanism of action of 3-(Triethoxysilyl)propyl heptafluorobutanoate involves the formation of strong covalent bonds with both organic and inorganic substrates. The silane group reacts with hydroxyl groups on surfaces, forming siloxane bonds, while the fluorinated group provides hydrophobic and chemical-resistant properties. This dual functionality allows the compound to enhance the performance of materials in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another silane compound used for surface modification.
Bis[3-(triethoxysilyl)propyl] tetrasulfide: Used as a coupling agent in rubber composites.
3-(Triethoxysilyl)propylamine: Commonly used in silanization processes.
Uniqueness
3-(Triethoxysilyl)propyl heptafluorobutanoate stands out due to its unique combination of silane and fluorinated groups. This combination provides both strong adhesion properties and exceptional chemical resistance, making it suitable for applications where durability and stability are critical.
Eigenschaften
CAS-Nummer |
36957-50-3 |
|---|---|
Molekularformel |
C13H21F7O5Si |
Molekulargewicht |
418.38 g/mol |
IUPAC-Name |
3-triethoxysilylpropyl 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C13H21F7O5Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-22-10(21)11(14,15)12(16,17)13(18,19)20/h4-9H2,1-3H3 |
InChI-Schlüssel |
JPUSRVGXESIVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCOC(=O)C(C(C(F)(F)F)(F)F)(F)F)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


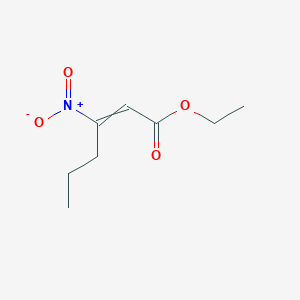
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
